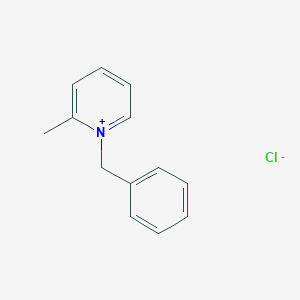

Benzyl-2-methylpyridinium chloride

Description

Properties

CAS No. |

13686-87-8 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-benzyl-2-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C13H14N.ClH/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

ASHVGNGFCXYXBN-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |

Other CAS No. |

13686-87-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Structural and Functional Differences

Core Heterocycles: Pyridinium vs. Pyrrolidin/Piperidine: this compound features a positively charged pyridinium ring, enhancing hydrophilicity and ionic interactions. Chirality: Several analogs (e.g., (S)- and (R)-enantiomers in ) exhibit stereocenters, unlike the planar pyridinium system of the target compound. This could influence biological activity or crystallization behavior .

Substituent Effects: Carbamate vs. Quaternary Ammonium: The carbamate group in analogs (e.g., 1219424-59-5) introduces a hydrolytically labile bond, whereas the pyridinium chloride structure is more stable under basic conditions due to its ionic character .

Physicochemical and Application-Based Comparisons

Solubility and Polarity :

- Pyridinium salts like this compound are typically water-soluble due to their ionic nature, whereas carbamate-containing pyrrolidin analogs (e.g., 1219424-59-5) may exhibit lower aqueous solubility but better membrane permeability .

Thermal Stability: Hydrochloride salts (e.g., 223407-18-9) generally exhibit higher melting points than non-ionic analogs, though the pyridinium chloride’s rigid aromatic system may confer comparable thermal stability .

Q & A

Q. What are the standard synthetic routes for Benzyl-2-methylpyridinium chloride, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via quaternization of 2-methylpyridine with benzyl chloride. Key steps include:

- Reagents : Benzyl chloride, 2-methylpyridine, and a polar aprotic solvent (e.g., DMF or acetonitrile).

- Conditions : Heating under reflux (e.g., 50–60°C for 2–4 hours) with a base like K₂CO₃ to neutralize HCl byproducts .

- Purification : Chromatography on silica gel (chloroform or acetone elution) or recrystallization from benzene/ethyl acetate . For reproducibility, ensure anhydrous conditions and stoichiometric control to minimize side reactions.

Q. Which spectroscopic and analytical methods are critical for confirming the identity and purity of this compound?

- 1H/13C NMR : Verify aromatic proton environments (δ 8.5–9.0 ppm for pyridinium protons) and benzyl group integration .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 205.68 (C₁₂H₁₂ClN⁺) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages.

- Ion Chromatography : Quantify chloride counterion content .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

Discrepancies often arise from hygroscopicity or residual solvents. Recommendations:

- Dry samples under vacuum (≥24 hours) before analysis.

- Use standardized solvent systems (e.g., benzene for solubility tests) .

- Cross-reference with PubChem or EPA DSSTox data for validated physical properties .

Advanced Research Questions

Q. What mechanistic insights explain the formation of hygroscopic byproducts during synthesis, and how can they be mitigated?

Hygroscopic intermediates (e.g., imidoyl chlorides) form due to incomplete quaternization or residual HCl. Mitigation strategies:

Q. How can researchers resolve contradictions in reaction yields reported for analogous quaternary ammonium salts?

Yield variations often stem from:

- Solvent polarity : Higher yields in DMF vs. acetonitrile due to improved solubility of intermediates .

- Temperature control : Overheating (>60°C) may degrade the pyridinium ring.

- Catalyst use : Triethylamine enhances nucleophilic substitution but may require removal via filtration . Validate methods using peer-reviewed protocols (e.g., USP guidelines for related ammonium salts) .

Q. What advanced analytical techniques are recommended for studying the compound’s stability under varying pH and temperature conditions?

- HPLC-MS : Monitor degradation products (e.g., benzyl alcohol or 2-methylpyridine) under accelerated stability testing (40°C/75% RH) .

- TGA/DSC : Assess thermal decomposition profiles and identify phase transitions .

- UV-Vis Spectroscopy : Track absorbance changes in acidic/basic buffers to determine pH-dependent stability .

Q. How can computational modeling (e.g., DFT) complement experimental data in predicting the compound’s reactivity or biological interactions?

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) using PubChem 3D conformers .

- DFT Calculations : Predict electrophilic/nucleophilic sites for derivatization or toxicity studies . Validate models with experimental NMR or X-ray crystallography data where available .

Methodological Best Practices

Q. What protocols ensure compliance with regulatory standards for handling and storing this compound?

- Storage : Keep in airtight containers at RT; avoid light and moisture due to hygroscopicity .

- Safety : Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Disposal : Follow EPA guidelines for quaternary ammonium salts (e.g., neutralization with dilute NaOH) .

Q. How should researchers design experiments to assess the compound’s environmental impact or ecotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.